molecular formula C12H18O B1580912 9,10-Epoxy-1,5-cyclododecadiene CAS No. 943-93-1

9,10-Epoxy-1,5-cyclododecadiene

Cat. No. B1580912
CAS RN: 943-93-1
M. Wt: 178.27 g/mol
InChI Key: OWUVDWLTQIPNLN-UHFFFAOYSA-N
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Patent
US06515185B1

Procedure details

Further, Neftekhimiya, 16 (1), 114-119 (1976) discloses a catalytic reaction of 1,2-epoxy-5,9-cyclododecadiene with hydrogen in the presence of a palladium-carried catalyst at a reaction temperature of 140° C. under a hydrogen gas pressure of 8,106 kPa (80 atmospheres). In this reaction, epoxycyclododecane was produced in a yield of 49.5%, cyclododecanol in a yield of 33.3%, and cyclododecanone in a yield of 3.4%.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]2[CH2:4][CH2:5][CH:6]=[CH:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH2:13][CH:2]12.[H][H]>[Pd]>[O:1]1[CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:2]12.[CH:2]1([OH:1])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C:2]1(=[O:1])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C2C1CCC=CCCC=CCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 140° C.
CUSTOM
Type
CUSTOM
Details
In this reaction

Outcomes

Product
Name
Type
product
Smiles
O1C2C1CCCCCCCCCC2
Name
Type
product
Smiles
C1(CCCCCCCCCCC1)O
Name
Type
product
Smiles
C1(CCCCCCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.